1-propyl-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1225586-53-7 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 |
IUPAC Name |
1-propylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-6-12-7-4-9-3-5-11-8-10(9)12/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
RUCDIEOEVJXWED-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC2=C1C=NC=C2 |
Synonyms |
1-n-propyl-1H-pyrrolo[2,3-c]pyridine |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propyl 1h Pyrrolo 2,3 C Pyridine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolo[2,3-c]pyridine Core
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. advancechemjournal.comsemanticscholar.org For the pyrrolo[2,3-c]pyridine core, the primary strategic disconnections involve breaking the fused bicyclic system into more readily available pyridine (B92270) or pyrrole (B145914) precursors. There are three main approaches to constructing the 6-azaindole (B1212597) system: nbuv.gov.ua
Annulation of the pyrrole ring onto a pre-existing pyridine ring. This is a common strategy where the key step is the formation of the C4-C5 and N1-C7a bonds of the pyrrole ring.
Annulation of the pyridine ring onto a pre-existing pyrrole ring. This approach focuses on forming the C5-C6, C7-N6, and C7a-C7 bonds of the pyridine ring.
Synchronous formation of both rings. In this less common approach, both the pyrrole and pyridine rings are constructed in a single, concerted step from acyclic precursors.
These disconnections lead to various synthetic routes, utilizing precursors like substituted pyridines (e.g., aminopyridines, halopyridines, nitropyridines) or functionalized pyrroles. The choice of strategy often depends on the desired substitution pattern on the final molecule.
Established Synthetic Routes to Pyrrolo[2,3-c]pyridine Derivatives
Several classical methods have been established for the synthesis of the pyrrolo[2,3-c]pyridine nucleus. These routes, while sometimes lacking the efficiency of modern methods, are versatile and well-documented.
Bartoli Indole (B1671886) Synthesis: This is one of the most common methods for forming the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua It involves the reaction of a nitro-substituted pyridine, such as 2-halogen-3-nitropyridines, with a vinyl Grignard reagent. nbuv.gov.ua This method's versatility and the high yields it can achieve have contributed to its widespread use. nbuv.gov.ua It is particularly useful for synthesizing 2-alkyl-substituted or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Fischer Indole Synthesis: The Fischer cyclization is another classic method that has been adapted for 6-azaindole synthesis. nbuv.gov.ua This reaction typically involves the cyclization of a pyridine-derived hydrazone under acidic conditions. For example, 3-hydrazinyl-2-methoxypyridine (B573460) can be reacted with a protected phenylacetaldehyde (B1677652) to yield a 3-phenyl-6-azaindole. nbuv.gov.ua
Reductive Cyclization of Enamines: A two-step alternative to the Bartoli reaction allows for the synthesis of 2,3-unsubstituted 6-azaindoles with significantly higher yields. nbuv.gov.ua This process begins with the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines. nbuv.gov.ua Subsequent reductive cyclization of these enamines leads to the target pyrrolo[2,3-c]pyridines, sometimes in quantitative yields. nbuv.gov.ua
Condensation and Reductive Cyclization: The condensation of nitropyridines with diethyl oxalate, followed by the reductive cyclization of the resulting product, is a known route to produce ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates. nbuv.gov.ua These carboxylates serve as versatile building blocks for a wide range of biologically active compounds. nbuv.gov.ua
Modern and Efficient Synthetic Approaches to the 1-Propyl-1H-pyrrolo[2,3-c]pyridine Scaffold
Recent advancements in synthetic organic chemistry have led to more efficient and versatile methods for constructing the pyrrolo[2,3-c]pyridine scaffold, including the specific N-propylated derivative.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are advantageous due to their simplicity, high yields, and mild reaction conditions. scielo.org.mx While specific MCRs for this compound are not extensively detailed, the principles have been applied to similar heterocyclic systems like pyrrolo[2,3-d]pyrimidines and tetrahydrocyclopenta doaj.orgnih.govpyrrolo[2,3-b]pyridines. scielo.org.mxbeilstein-journals.orgbeilstein-journals.org For instance, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines has been developed to efficiently construct polyfunctionalized pyrrolo-fused pyridines. beilstein-journals.org Such strategies offer a rapid pathway to generate molecular diversity around the core scaffold.
Transition metal catalysis, particularly using palladium, has become an indispensable tool in the synthesis of heterocyclic compounds. hanser.de
Sonogashira Coupling/Cyclization: A prominent method for constructing the 6-azaindole core involves a tandem Sonogashira coupling and intramolecular cyclization. nbuv.gov.ua For example, tert-butyl (4-iodopyridin-3-yl) carbamate (B1207046) can be coupled with a terminal alkyne. Subsequent heating of the resulting alkylation product induces a smooth cyclization to form the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.ua This reaction can also be performed in one stage by heating the initial reaction mixture. nbuv.gov.ua
Suzuki-Miyaura and Buchwald-Hartwig Couplings: These cross-coupling reactions are crucial for the functionalization of the pyrrolo[2,3-c]pyridine nucleus. For related azaindoles, synthetic strategies often rely on a chemoselective Suzuki–Miyaura cross-coupling to introduce aryl groups, followed by a Buchwald–Hartwig amination to install amino substituents. nih.gov These reactions are also key in synthesizing precursors for more complex fused systems. For example, a Suzuki-Miyaura coupling can be used to introduce a chloropyridyl moiety onto a pyrrolopyrimidine core, which is then further functionalized via Buchwald-Hartwig amination. mdpi.com The N-1 position of the pyrrole ring is often protected during these transformations, for instance, with a trimethylsilylethoxymethyl (SEM) group. nih.gov
The table below summarizes examples of transition metal-catalyzed reactions used in the synthesis of related azaindole structures.
| Reaction Type | Catalyst/Reagents | Substrates | Product | Yield | Reference |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | 6-Iodo-4-chloro-pyrrolopyrimidine, (6-chloropyridin-3-yl)boronic acid | 6-(6-Chloropyridin-3-yl)-4-chloro-pyrrolopyrimidine | 64% | mdpi.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP | 5-(6-Chloropyridin-3-yl)-pyrrolopyrimidine, Pyridin-3-ylmethanamine | 5-(6-((Pyridin-3-ylmethyl)amino)pyridin-3-yl)-pyrrolopyrimidine | - | mdpi.com |
| Sonogashira Coupling/Cyclization | - | tert-Butyl (4-iodopyridin-3-yl)carbamate, Terminal alkyne | 2-Substituted-pyrrolo[2,3-c]pyridine | - | nbuv.gov.ua |
| Chan-Lam Coupling | Cu(OAc)₂ | 6-Bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-Trimethoxyphenylboronic acid | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | - | nih.gov |
Intramolecular cyclization is a powerful strategy for constructing the fused ring system of pyrrolo[2,3-c]pyridines.
Palladium-Catalyzed Oxidative Coupling: N-alkyl-N-allyl-pyrrolo-2-carboxamides can undergo regioselective intramolecular cyclizations catalyzed by palladium derivatives to generate pyrrolo[2,3-c]pyridin-7-ones. researchgate.net This process occurs via an oxidative coupling mechanism. researchgate.net
Acid-Promoted Intramolecular Cyclization: Substituted pyrrolo[2,3-c]pyridine-7-ones can be synthesized through an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. enamine.net This method is scalable and allows for further regioselective alkylation or arylation at the N6-position. enamine.net
Free-Radical Cyclization: Intramolecular free-radical cyclization is another approach, although less common for pyrrole-containing fused heteroaromatics. nih.govbeilstein-journals.org This method has been used to synthesize new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons from o-bromophenyl-substituted pyrrolylpyridinium salts. doaj.orgnih.gov
Iodine-Mediated Electrophilic Cyclization: Highly functionalized 6-azaindoles can be constructed through the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azides. nbuv.gov.ua
Regioselective Functionalization and Derivatization of the Pyrrolo[2,3-c]pyridine Nucleus
Once the core is synthesized, regioselective functionalization is critical for creating analogues like this compound. The pyrrolo[2,3-b]pyridine (7-azaindole) system, a close isomer, undergoes electrophilic substitution reactions such as nitration, bromination, and iodination predominantly at the 3-position of the pyrrole ring. rsc.org
The introduction of the propyl group at the N-1 position is a key derivatization step. This is typically achieved through N-alkylation of the pyrrolo[2,3-c]pyridine core using a propyl halide (e.g., propyl iodide or propyl bromide) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an inert solvent such as dimethylformamide (DMF) or acetonitrile (B52724). The regioselectivity of this alkylation is generally high for the pyrrole nitrogen due to its higher nucleophilicity compared to the pyridine nitrogen.
Further functionalization can be achieved using the transition metal-catalyzed cross-coupling reactions mentioned previously (Suzuki, Buchwald-Hartwig, etc.) on halogenated pyrrolo[2,3-c]pyridine intermediates to introduce a variety of substituents at specific positions on both the pyrrole and pyridine rings. nih.gov
N-Alkylation and N-Arylation Strategies, with Emphasis on the 1-Propyl Moiety
The introduction of substituents at the N-1 position of the pyrrolo[2,3-c]pyridine core is a crucial step in the synthesis of many biologically active compounds. The N-alkylation, specifically the introduction of a propyl group to form this compound, is typically achieved through the reaction of the parent 1H-pyrrolo[2,3-c]pyridine with a suitable propylating agent.
The general approach involves the deprotonation of the pyrrole nitrogen with a base to form the corresponding anion, which then acts as a nucleophile and attacks an electrophilic propyl source. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in an appropriate aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can influence the reaction rate and yield.
The propylating agent is typically a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds via a nucleophilic substitution mechanism. The general reaction is depicted below:
General N-propylation Reaction:
Reactants: 1H-pyrrolo[2,3-c]pyridine, Propyl halide (e.g., 1-bromopropane), Base (e.g., NaH, K₂CO₃)
Solvent: DMF, THF
Product: this compound
| Propylating Agent | Base | Solvent | Typical Reaction Temperature |
|---|---|---|---|
| 1-Bromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to 60 °C |
| 1-Iodopropane | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux |
| Propyl tosylate | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | 50-80 °C |
N-arylation of the pyrrolo[2,3-c]pyridine core can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the N-1 position.
Electrophilic and Nucleophilic Substitutions on the Pyridine and Pyrrole Rings
The pyridine and pyrrole rings of the this compound scaffold exhibit distinct reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its electron-rich nature. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur preferentially on the pyrrole moiety. The regioselectivity of these reactions is influenced by the directing effect of the fused pyridine ring and the N-propyl group. Theoretical studies and experimental evidence from related azaindole systems suggest that electrophilic attack is most likely to occur at the C3 position of the pyrrole ring. rsc.org
For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent.
Nucleophilic Substitution: The pyridine ring, being electron-deficient, is more prone to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. Nucleophilic aromatic substitution (SNAr) reactions can be used to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the pyridine ring. quora.comsci-hub.se The positions most susceptible to nucleophilic attack are C4 and C6, which are ortho and para to the ring nitrogen, respectively. stackexchange.com The presence of a leaving group, such as a halogen, at these positions facilitates the substitution.
| Ring | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Most Probable Site of Attack |
|---|---|---|---|
| Pyrrole | High | Low | C3 (Electrophilic) |
| Pyridine | Low | High (with leaving group) | C4, C6 (Nucleophilic) |
Synthetic Challenges and Optimization in Preparing Complex Pyrrolo[2,3-c]pyridine Structures
The synthesis of complex, highly substituted pyrrolo[2,3-c]pyridine derivatives can present several challenges. One of the primary difficulties arises from the electron-deficient nature of the pyridine ring, which can deactivate the system towards certain cyclization reactions commonly used in indole synthesis. nih.gov For example, traditional Fischer indole synthesis conditions are often not directly applicable or result in low yields. nih.gov
Another challenge is controlling the regioselectivity during functionalization. The presence of two distinct heterocyclic rings with different electronic properties can lead to mixtures of isomers, necessitating careful optimization of reaction conditions to favor the desired product. For instance, N-alkylation of the parent 1H-pyrrolo[2,3-c]pyridine can sometimes lead to alkylation on the pyridine nitrogen (N6), although N1-alkylation is generally favored. digitellinc.com
Considerations for Scalability and Process Chemistry of Pyrrolo[2,3-c]pyridine Syntheses
The transition from laboratory-scale synthesis to large-scale production of pyrrolo[2,3-c]pyridine derivatives for potential pharmaceutical applications requires careful consideration of several factors. Key aspects of process chemistry include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of each step, and the ease of purification of the final product.
For large-scale synthesis, one-pot procedures and convergent synthetic strategies are highly desirable as they reduce the number of unit operations and minimize waste. chemrxiv.orgrsc.org The development of robust and scalable methods for the construction of the 6-azaindole core is an active area of research. chemrxiv.org Metal-free cyclization reactions are particularly attractive from a process chemistry perspective as they avoid the costs and potential toxicity associated with heavy metal catalysts. chemrxiv.org
Purification of the final compound and intermediates is another critical consideration for scalability. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography. Therefore, the development of synthetic routes that yield crystalline products is advantageous. Process optimization also involves minimizing the use of hazardous reagents and solvents and developing environmentally benign synthetic methods.
| Factor | Consideration | Example Strategies |
|---|---|---|
| Cost-Effectiveness | Use of inexpensive and readily available starting materials. | Avoiding expensive catalysts and reagents. |
| Safety | Minimizing the use of hazardous reagents and controlling reaction exotherms. | Use of flow chemistry for better heat and mass transfer. |
| Efficiency | High yields and throughput. | One-pot reactions, microwave-assisted synthesis. chemrxiv.org |
| Purification | Ease of isolation and purification of the final product. | Developing routes that yield crystalline products. |
| Environmental Impact | Minimizing waste and use of green solvents. | Atom-economical reactions, solvent recycling. |
Reactivity and Chemical Transformations of the Pyrrolo 2,3 C Pyridine System
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine system undergoes electrophilic aromatic substitution predominantly on the electron-rich pyrrole (B145914) moiety. The lone pair of electrons on the pyrrole nitrogen atom increases the electron density of this ring, making it significantly more susceptible to attack by electrophiles than the pyridine (B92270) ring. Theoretical and experimental studies on related azaindoles, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), have shown that substitution occurs preferentially at the C3 position, which is analogous to the β-position of pyrrole. This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position.
Nitration: The nitration of the 6-azaindole (B1212597) core is a classic example of electrophilic aromatic substitution. Treatment of 1H-pyrrolo[2,3-c]pyridine with a mixture of nitric acid and sulfuric acid at low temperatures leads to the selective formation of the 3-nitro derivative. For instance, reacting 1H-pyrrolo[2,3-c]pyridine with 69% nitric acid in concentrated sulfuric acid at 0°C yields 3-nitro-1H-pyrrolo[2,3-c]pyridine in approximately 50% yield. acs.org This reaction highlights the strong directing effect of the pyrrole nitrogen and the higher reactivity of the C3 position.
Halogenation: While specific examples for the direct halogenation of 1-propyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented, reactions on the parent 7-azaindole (B17877) scaffold show that bromination and iodination also occur at the C3 position. rsc.org These reactions typically employ reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in an appropriate solvent.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. The reaction of the pyrrolo[2,3-c]pyridine system with the Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF) is expected to yield the corresponding 3-carbaldehyde. This reaction proceeds via an electrophilic attack of the chloromethyliminium salt on the C3 position of the pyrrole ring. chemrxiv.org
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, and it is a characteristic reaction of pyrroles and indoles. The reaction of 1H-pyrrolo[2,3-c]pyridine with formaldehyde (B43269) and a secondary amine (like dimethylamine) in a suitable solvent such as acetic acid would lead to the formation of the 3-aminomethyl derivative. stackexchange.com The use of a mild acidic medium is crucial to prevent polymerization of the pyrrole ring. stackexchange.com
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | C3 | 1-Propyl-3-nitro-1H-pyrrolo[2,3-c]pyridine |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-1-propyl-1H-pyrrolo[2,3-c]pyridine |
| Vilsmeier-Haack | POCl₃, DMF | C3 | This compound-3-carbaldehyde |
| Mannich Reaction | CH₂O, R₂NH | C3 | 1-[(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methyl]dialkylamine |
Nucleophilic Substitution Reactions and Their Mechanisms
Nucleophilic substitution reactions on the pyrrolo[2,3-c]pyridine scaffold primarily occur on the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms, particularly at the C4 and C7 positions (ortho and para to the ring junction, respectively), susceptible to nucleophilic attack.
Chichibabin Reaction: The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles. While not specifically documented for this compound, by analogy with pyridine, it is conceivable that under forcing conditions with a strong nucleophile like sodium amide (NaNH₂), direct amination could occur. wikipedia.orgscientificupdate.com The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. wikipedia.org The regioselectivity would favor attack at the C7 position due to electronic effects.
| Reaction | Substrate | Reagents | Position of Substitution | Product Example |
|---|---|---|---|---|
| Chichibabin Amination | This compound | NaNH₂ | C7 | 1-Propyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
| SNAr | 7-Chloro-1-propyl-1H-pyrrolo[2,3-c]pyridine | Nu⁻ (e.g., RO⁻, R₂NH) | C7 | 7-Alkoxy- or 7-Amino-1-propyl-1H-pyrrolo[2,3-c]pyridine |
Oxidation Reactions, Including N-Oxidation and Ring Oxidation
Oxidation of the pyrrolo[2,3-c]pyridine system can occur at the pyridine nitrogen or on the ring itself, depending on the oxidant and reaction conditions.
N-Oxidation: The pyridine nitrogen atom, being a tertiary amine, is susceptible to oxidation to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound 6-oxide exhibits modified reactivity. The N-oxide function activates the pyridine ring towards both electrophilic and nucleophilic attack. For instance, N-oxide formation on N-methyl-6-azaindole has been shown to enable subsequent palladium-catalyzed direct arylation at the C7 position of the pyridine ring. acs.org
Ring Oxidation: More vigorous oxidation can lead to the degradation of the heterocyclic rings. For example, studies on dimethoxy-substituted 6-azaindoles have shown that oxidation with [bis(trifluoroacetoxy)iodo]benzene (B57053) in a mixture of acetonitrile (B52724) and water can lead to the formation of trioxopyrrolopyridine derivatives, indicating oxidative cleavage of the pyrrole ring. rsc.org The outcome of such oxidations is highly dependent on the solvent system and the substitution pattern of the starting material. rsc.org
Reduction Reactions of the Pyrrolo[2,3-c]pyridine Ring System
The reduction of the pyrrolo[2,3-c]pyridine nucleus can be controlled to selectively hydrogenate either the pyridine or the pyrrole ring.
Catalytic Hydrogenation: Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or rhodium is a common method for reducing aromatic systems. Under controlled conditions (e.g., pressure, temperature, catalyst choice), it is possible to selectively reduce the pyridine ring of the 6-azaindole system to afford a tetrahydropyrrolopyridine. The pyridine ring is generally more susceptible to reduction than the pyrrole ring under these conditions. Complete reduction of both rings would require more forcing conditions. An interesting application is the "interrupted hydrogenation," where partial reduction of a pyridine ring is followed by in-situ functionalization. researchgate.net
Chemical Reduction: Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce aromatic heterocycles on its own. youtube.com However, its reactivity can be enhanced by additives. For example, the NaBH₄-acetic acid system has been used for the reduction of nitrogen-containing heterocycles. mdma.ch More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to less selective reductions.
Ring-Opening Reactions and Skeletal Rearrangements of Pyrrolo[2,3-c]pyridines
The fused pyrrolo[2,3-c]pyridine system is generally stable, but under specific conditions, it can undergo ring-opening or skeletal rearrangement reactions.
Ring-Opening: Ring-opening reactions often require initial activation of the ring system. For instance, quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt makes the ring highly susceptible to nucleophilic attack, which can lead to ring-opening. This is the basis of the Zincke reaction for pyridines. While not directly reported for pyrrolo[2,3-c]pyridines, this principle suggests that activation would be a prerequisite for such transformations.
Skeletal Rearrangements: Skeletal rearrangements of heterocyclic systems are less common but can be induced under thermal, photochemical, or catalytic conditions. Recent advances in "skeletal editing" have demonstrated the ability to transform pyridine rings into other cyclic systems. researchgate.net For example, a photo-promoted ring contraction of pyridines to pyrrolidines has been developed, proceeding through a vinylazomethine ylide intermediate. nih.gov The application of such advanced methodologies to the pyrrolo[2,3-c]pyridine scaffold could potentially lead to novel heterocyclic structures.
Functional Group Interconversions and Modifications on Pyrrolo[2,3-c]pyridine Side Chains
Once the pyrrolo[2,3-c]pyridine core is functionalized, the attached side chains can undergo a wide variety of chemical transformations. These reactions generally follow standard organic chemistry principles, with the heterocyclic core acting as a substituent that may influence reactivity.
Modifications of a C3-Substituent: If a formyl group is introduced at the C3 position via the Vilsmeier-Haack reaction, it can serve as a handle for further transformations. For example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an imine. A 3-carboxy-1-propyl-1H-pyrrolo[2,3-c]pyridine could be coupled with amines to form amides using standard peptide coupling reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.gov
Modifications of a C7-Substituent: Functional groups on the pyridine portion of the molecule can also be manipulated. For example, a 7-amino group, introduced via the Chichibabin reaction or SNAr, can be diazotized and converted to a variety of other functional groups (Sandmeyer reaction). An ester group at C7 could be hydrolyzed to a carboxylic acid or reduced to an alcohol.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated the reduction of a side-chain double bond using triethylsilane and trifluoroacetic acid, without affecting the heterocyclic core. nih.gov This showcases the possibility of performing selective transformations on side chains while preserving the aromaticity of the nucleus.
| Starting Functional Group (Position) | Reagents | Product Functional Group |
|---|---|---|
| -CHO (C3) | 1. Ag₂O or KMnO₄ 2. NaBH₄ | 1. -COOH 2. -CH₂OH |
| -COOH (C3) | Amine, Coupling Agent (e.g., DMTMM) | -CONH-R |
| -NO₂ (C3) | H₂, Pd/C or SnCl₂ | -NH₂ |
| -C(R)=CHR' (Side Chain) | Et₃SiH, TFA | -CH(R)-CH₂R' |
Advanced Structural Characterization and Spectroscopic Elucidation of 1 Propyl 1h Pyrrolo 2,3 C Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-propyl-1H-pyrrolo[2,3-c]pyridine derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial, crucial information about the molecular framework.
In the ¹H NMR spectrum, the propyl group protons typically appear as distinct multiplets in the upfield region. The methylene (B1212753) protons adjacent to the pyrrole (B145914) nitrogen (N-CH₂CH₂CH₃) would be expected to resonate at a different chemical shift compared to the central methylene group, which in turn would couple to the terminal methyl protons, giving rise to a characteristic triplet. The aromatic protons on the pyrrolo[2,3-c]pyridine core exhibit chemical shifts and coupling constants that are sensitive to the substitution pattern on the bicyclic system. nih.govsemanticscholar.orgnih.govrsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule, including quaternary carbons. nih.govsemanticscholar.orgnih.gov The chemical shifts of the carbons in the heterocyclic core are indicative of the electronic environment and can be used to distinguish between different isomers.
For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netipb.pt These include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the propyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrrolopyridine Scaffolds Note: This table is a generalized representation based on data from various substituted pyrrolopyridine derivatives. Actual chemical shifts for this compound may vary.
| Position | Exemplary ¹H Chemical Shift (ppm) | Exemplary ¹³C Chemical Shift (ppm) |
| H-2 / C-2 | 6.5 - 7.5 | 100 - 125 |
| H-3 / C-3 | 6.8 - 7.8 | 110 - 130 |
| C-3a | - | 125 - 140 |
| H-4 / C-4 | 7.0 - 8.5 | 115 - 145 |
| H-5 / C-5 | 7.0 - 8.5 | 115 - 150 |
| H-7 / C-7 | 8.0 - 9.0 | 140 - 160 |
| C-7a | - | 145 - 160 |
| N-CH₂ | 3.8 - 4.5 | 45 - 55 |
| -CH₂- | 1.5 - 2.5 | 20 - 30 |
| -CH₃ | 0.8 - 1.2 | 10 - 15 |
Mass Spectrometry (MS) Techniques in Elucidating Molecular Architectures
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides highly accurate mass measurements of the molecular ion ([M+H]⁺ or [M]⁺˙). nih.govsemanticscholar.orgnih.gov This accuracy allows for the unambiguous determination of the elemental formula, which is a critical step in identifying a newly synthesized compound.
Electron Impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of pyrrolopyridine systems has been studied, and common fragmentation pathways can help to confirm the core structure. rsc.org For this compound, characteristic fragmentation would likely involve the loss of the propyl group or parts of it. The stability of the resulting fragment ions can provide further structural insights. libretexts.orgresearchgate.net Common fragmentation patterns may include:
Loss of a propyl radical (•C₃H₇) to give an ion corresponding to the unsubstituted pyrrolo[2,3-c]pyridine core.
Loss of propene (C₃H₆) via a McLafferty-type rearrangement, if applicable, depending on the substitution pattern.
Cleavage of the pyridine (B92270) or pyrrole ring, often involving the loss of small molecules like HCN. researchgate.net
Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and then induce its fragmentation, allowing for a more detailed analysis of the fragmentation pathways and the elucidation of the connectivity of the molecular architecture. sapub.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to the vibrational modes of specific bonds within the molecule.
Key vibrational modes for a this compound derivative would include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the propyl group are observed just below 3000 cm⁻¹.
C=C and C=N stretching vibrations: These vibrations from the aromatic pyrrolopyridine core are expected in the 1600-1400 cm⁻¹ region.
Ring stretching vibrations: The characteristic breathing modes of the bicyclic heterocyclic system will also be present in this region.
C-N stretching vibrations: These will be observable in the fingerprint region, typically between 1350 and 1000 cm⁻¹.
C-H bending vibrations: In-plane and out-of-plane bending modes for both aromatic and aliphatic C-H bonds occur at lower wavenumbers and can be characteristic of the substitution pattern.
While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the two techniques are often complementary. For example, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
For a derivative of this compound, an X-ray crystal structure would:
Unambiguously confirm the connectivity of the atoms and the isomeric form of the pyrrolopyridine core.
Provide detailed information about the planarity of the bicyclic ring system.
Reveal the conformation of the propyl group relative to the heterocyclic ring in the solid state.
Elucidate intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, which govern the crystal packing. nih.gov
The data obtained from X-ray crystallography serves as a benchmark for validating the results of computational modeling and for interpreting spectroscopic data from solution-state studies.
Conformational Analysis and Stereochemical Investigations of this compound Structures
The propyl group attached to the pyrrole nitrogen of the 1H-pyrrolo[2,3-c]pyridine core is flexible and can adopt various conformations due to rotation around the C-C and N-C single bonds. Understanding the preferred conformation is important as it can influence the molecule's physical properties and biological activity.
Conformational analysis can be approached using a combination of experimental and computational methods. nih.gov
NMR Spectroscopy: As mentioned earlier, NOESY experiments can provide through-space correlations between the protons of the propyl group and the protons on the heterocyclic ring, giving insights into the predominant conformation in solution.
Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to map the potential energy surface as a function of the torsional angles of the propyl group. This allows for the identification of low-energy conformers and the estimation of the energy barriers between them.
For chiral derivatives of this compound, stereochemical investigations are crucial. Techniques such as chiral chromatography can be used to separate enantiomers, and their absolute configuration can be determined by X-ray crystallography of a single enantiomer or by comparison with standards of known configuration.
Tautomerism and Prototropic Equilibria within Pyrrolo[2,3-c]pyridine Systems
Pyrrolopyridines, also known as azaindoles, can exhibit tautomerism, which involves the migration of a proton. researchgate.net For the 1H-pyrrolo[2,3-c]pyridine system, while the N-propyl group prevents tautomerization involving the pyrrole nitrogen, other forms of tautomerism could be possible if the molecule has appropriate substituents, such as hydroxyl or amino groups. quimicaorganica.org
Prototropic equilibria refer to the protonation and deprotonation of the molecule. The pyrrolo[2,3-c]pyridine system has two nitrogen atoms, the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N6). The pyridine nitrogen is generally more basic and is the typical site of protonation in acidic media. researchgate.net
The position of these equilibria is influenced by several factors:
pH of the medium: The acidity or basicity of the solvent will determine the protonation state of the molecule. rsc.org
Solvent polarity: The polarity of the solvent can influence the relative stability of different tautomers or protonated species. quimicaorganica.org
Substituent effects: Electron-donating or electron-withdrawing groups on the ring system can alter the pKa values of the nitrogen atoms and influence the position of the tautomeric equilibrium.
The study of these equilibria is often carried out using UV-Vis and NMR spectroscopy, where changes in the spectra as a function of pH or solvent can be monitored to determine the relative populations of the different species. quimicaorganica.org Understanding the tautomeric and prototropic behavior of this compound derivatives is essential for predicting their behavior in different chemical and biological environments. mdpi.comencyclopedia.pub
Future Directions in Pyrrolo 2,3 C Pyridine Chemical Research
Innovations in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds. While specific green synthetic routes for 1-propyl-1H-pyrrolo[2,3-c]pyridine are not yet extensively documented, the future of its synthesis will undoubtedly lie in the adoption of sustainable methodologies that are well-established for related indole (B1671886) and azaindole scaffolds. nih.govmdpi.com
Microwave-assisted organic synthesis (MAOS) represents another promising frontier. nih.gov This technique has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reaction profiles for the synthesis of indole derivatives. nih.gov Applying MAOS to the synthesis of This compound could lead to more rapid and efficient production.
Furthermore, the investigation of environmentally benign catalysts, such as biocatalysts or reusable solid-supported catalysts, will be crucial. These catalysts can replace hazardous reagents and simplify product purification, aligning with the goals of sustainable chemistry. The development of catalytic systems that enable the direct and selective functionalization of the pyrrolo[2,3-c]pyridine core would be particularly valuable.
Development of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the molecular structure and properties of This compound and its derivatives is fundamental for all aspects of its chemistry. While standard spectroscopic techniques are routinely employed, future research will benefit from the application of more advanced and specialized methods.
Detailed nuclear magnetic resonance (NMR) studies, including two-dimensional techniques (COSY, HSQC, HMBC), will continue to be essential for unambiguous structure elucidation of new derivatives. For instance, the characterization of N-Benzyl-2,3-dimethyl-1-propyl-1H-pyrrolo[2,3-c]pyridine-7-amine has been achieved using ¹H and ¹³C NMR. jst.go.jp Future work should aim to build a comprehensive database of NMR data for a wider range of substituted This compound compounds.
Table 1: NMR Data for N-Benzyl-2,3-dimethyl-1-propyl-1H-pyrrolo[2,3-c]pyridine-7-amine jst.go.jp
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 0.83 (t, J=7.5 Hz, 3H), 1.67–1.80 (m, 2H), 2.17 (s, 3H), 2.29 (s, 3H), 4.04–4.09 (m, 2H), 4.50 (br, 1H), 4.74 (d, J=5.4 Hz, 2H), 6.85 (d, J=5.7 Hz, 1H), 7.26–7.37 (m, 3H), 7.41–7.45 (m, 2H), 7.77 (d, J=5.7 Hz, 1H) |
| ¹³C | 8.9, 10.3, 10.9, 25.9, 46.5, 47.0, 105.5, 107.3, 120.6, 127.2, 127.9, 128.6, 133.9, 134.9, 135.9, 140.2, 145.3 |
High-resolution mass spectrometry (HRMS) will remain a critical tool for confirming molecular formulas. nih.gov Advanced techniques such as ion mobility-mass spectrometry could provide additional information on the three-dimensional structure of these molecules in the gas phase.
To gain deeper insights into the solid-state structure and intermolecular interactions, single-crystal X-ray diffraction studies are invaluable. While no crystal structure for This compound itself has been reported, future efforts should be directed towards obtaining suitable crystals of the parent compound and its derivatives. This would provide precise information on bond lengths, bond angles, and packing arrangements, which is crucial for understanding its physical properties and for the rational design of new materials.
Untapped Reactivity Pathways and Novel Chemical Transformations
The exploration of the chemical reactivity of This compound is key to unlocking its full potential. While some synthetic transformations have been reported, many reactivity pathways remain untapped.
Future research should focus on the selective functionalization of the pyrrolo[2,3-c]pyridine core. This includes the development of methods for direct C-H activation to introduce new substituents at various positions of the bicyclic system, which is a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials.
The investigation of cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, involving the pyrrole (B145914) or pyridine (B92270) ring of This compound could lead to the synthesis of novel and complex polycyclic systems with interesting properties.
Furthermore, the development of novel multicomponent reactions that utilize This compound as a building block would enable the rapid generation of diverse chemical libraries. For example, the Ugi or Passerini reactions could be explored to introduce multiple points of diversity in a single step.
The synthesis of a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has demonstrated the utility of modifying the pyrrole nitrogen. mdpi.com Similar strategies can be applied to This compound to create a wide array of derivatives with tailored properties.
Expansion into Emerging Non-Biological Chemical Applications
While much of the research on pyrrolopyridines has been driven by their biological activity, the unique electronic and photophysical properties of the This compound scaffold suggest potential for its use in materials science.
A significant future direction is the exploration of This compound derivatives as components of organic light-emitting diodes (OLEDs). The pyrrolo[2,3-b]pyridine (7-azaindole) core, an isomer of the [2,3-c] system, has been investigated for its luminescence properties and use as a blue emitter in OLEDs. The introduction of the propyl group and other substituents on the This compound framework could be used to tune the emission color, quantum yield, and charge transport properties, making these compounds promising candidates for next-generation display and lighting technologies.
The potential of This compound derivatives in the field of organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), also warrants investigation. Pyrrole-containing semiconducting materials are of increasing interest due to their tunable electronic properties. The ability to modify the This compound core through various chemical reactions provides a platform for designing new materials with optimized performance for electronic applications. Research in this area would involve the synthesis of extended π-conjugated systems based on the This compound unit and the characterization of their charge mobility and photovoltaic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-propyl-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?
- Methodology : Alkylation of the pyrrolopyridine core using propyl halides (e.g., 1-iodopropane) under basic conditions (e.g., NaH in THF) is a primary route . For example, describes a similar protocol for methyl-substituted derivatives, where sodium hydride deprotonates the NH group, followed by alkylation. Optimization may involve varying solvents (THF vs. dioxane), temperature (0°C to reflux), and stoichiometry of reagents. Low yields (e.g., 29% in fluorination reactions ) highlight the need for purification via column chromatography (e.g., DCM/EA gradients) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 4.7 Hz for pyrrole protons ) and compare with calculated shifts.
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm error .
- 2D NMR (gHMBC/NOESY) : Resolve regiochemical ambiguities in fused-ring systems .
Q. How can functionalization at the 3- and 4-positions of the pyrrolopyridine scaffold be achieved?
- Methodology :
- Electrophilic substitution : Introduce halogens (Cl, Br) using reagents like Selectfluor® in acetonitrile .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid ) require Pd(PPh3)4 and K2CO3 in dioxane/water.
- Nitro/amino groups : Controlled nitration with HNO3/H2SO4, followed by reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?
- Methodology :
- Substitution patterns : Modify positions 3 and 4 with electron-withdrawing groups (Cl, CN) to enhance binding to ATP pockets in kinases like CDK4/6 or VEGFR .
- Biological assays : Test inhibitory activity (IC50) against kinase panels and correlate with substituent properties (e.g., logP, steric bulk).
Q. How should researchers address contradictions in spectral data or low synthetic yields?
- Troubleshooting :
- Spectral discrepancies : Use 2D NMR (e.g., NOESY) to distinguish regioisomers . For example, conflicting coupling constants in 1H NMR may arise from rotational isomerism.
- Yield optimization : Screen catalysts (e.g., Pd vs. Cu for cross-couplings) or employ microwave-assisted synthesis to reduce reaction times .
Q. What computational tools are effective for predicting the pharmacological profile of this compound derivatives?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with kinase targets (e.g., PDB: 4BCF for CDK6).
- ADMET prediction : Employ SwissADME to estimate permeability (e.g., BBB score) and toxicity (e.g., Ames test alerts) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
